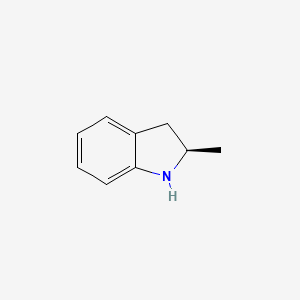

(2R)-2-甲基-2,3-二氢-1H-吲哚

货号:

B2723357

CAS 编号:

22160-13-0

分子量:

133.194

InChI 键:

QRWRJDVVXAXGBT-SSDOTTSWSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

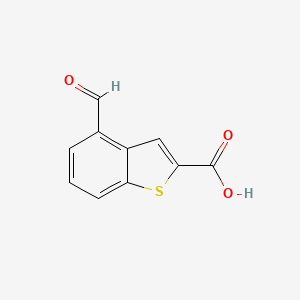

“(2R)-2-methyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 22160-13-0 . It has a molecular weight of 133.19 and its IUPAC name is (2R)-2-methyl-2,3-dihydro-1H-indole . It appears as a green liquid .

Molecular Structure Analysis

The molecular formula of “(2R)-2-methyl-2,3-dihydro-1H-indole” is C9H11N . The InChI code is 1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 .Physical and Chemical Properties Analysis

“(2R)-2-methyl-2,3-dihydro-1H-indole” is a green liquid . It should be stored at 0-8 °C .科学研究应用

合成和功能化

- 吲哚核,包括(2R)-2-甲基-2,3-二氢-1H-吲哚等结构,是大量天然和合成生物活性化合物中的关键成分。在过去的一个世纪里,吲哚的合成和功能化得到了广泛的研究,产生了许多经典和现代方法,如钯催化的反应,这些反应在有机化学中至关重要,可以高效、低废弃地创建复杂分子 (Cacchi & Fabrizi, 2005)。

芳基化机理研究

- 已经开发了钯催化方法来直接芳基化吲哚,提供了对区域选择性机理的见解。这种理解对于设计特定芳基化反应的新催化条件至关重要,这在制药和农化工业中非常重要 (Lane, Brown, & Sames, 2005)。

亲核反应性

- 已经研究了各种吲哚结构的亲核反应性,包括取代的结构如(2R)-2-甲基-2,3-二氢-1H-吲哚,提供了对其与不同亲电试剂反应的更好理解。这种知识对于开发有机化学中的新合成路线至关重要 (Lakhdar et al., 2006)。

生物医学意义

- 吲哚,包括(2R)-2-甲基-2,3-二氢-1H-吲哚,由于存在于许多具有生物活性的天然和合成分子中,因此在药物发现中发挥着重要作用。了解它们的化学和药理特性对于开发新的治疗剂至关重要 (Kaushik et al., 2013)。

固相合成

- 固相合成方法已被用于创建2,3,5-三取代吲哚,从树脂结合的苯胺开始。这种方法展示了吲哚在合成化学中的多功能性,允许以更有效和简化的方式创建复杂分子 (Wu, Ding, Gray, & Schultz, 2001)。

传感应用

- 吲哚衍生物已被用于开发用于检测各种离子的传感器,展示了它们在制药应用之外的用途。这些应用在环境监测和诊断领域至关重要 (Kar et al., 2013)。

脂质双层界面研究

- 对吲哚类似物在脂质双层中的分子排序的研究提供了对细胞水平相互作用的见解,这对于理解细胞过程和设计可以与细胞膜相互作用的药物非常重要 (Persson, Killian, & Lindblom, 1998)。

安全和危害

属性

IUPAC Name |

(2R)-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole (61.2 g) in acetic acid (525 g) at 15° C. was added sodium cyanoborohydride (81 g) in portions. The reaction was then drowned in ice and water (1500 g) and the aqueous solution neutralized with sodium hydroxide (350 g). The mixture was extracted with 3 portions of ether (300 ml). The ether fractions were water washed, dried, and evaporated to give 57.4 g of an oil which was identical with an authentic sample by IR and TLC.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)

![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)

![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2723297.png)